molecular formula C15H12N2O4S B2836758 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetohydrazide CAS No. 900293-98-3

2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetohydrazide

Cat. No.: B2836758
CAS No.: 900293-98-3
M. Wt: 316.33
InChI Key: UEGOYEOTLQYTKM-QPEQYQDCSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a benzofuran-based acetohydrazide featuring a (2Z)-configured thiophen-2-ylmethylidene substituent. The benzofuran core is functionalized at position 6 with an oxy-linked acetohydrazide group and at position 2 with a conjugated α,β-unsaturated ketone system. The thiophene moiety enhances π-conjugation and may influence electronic properties, while the hydrazide group offers hydrogen-bonding capabilities critical for molecular interactions .

Properties

IUPAC Name

2-[[(2Z)-3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl]oxy]acetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12N2O4S/c16-17-14(18)8-20-9-3-4-11-12(6-9)21-13(15(11)19)7-10-2-1-5-22-10/h1-7H,8,16H2,(H,17,18)/b13-7-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UEGOYEOTLQYTKM-QPEQYQDCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CSC(=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC(=O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetohydrazide typically involves the condensation of 3-oxo-2-(thiophen-2-ylmethylidene)-1-benzofuran-6-yl acetate with hydrazine hydrate. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.

Industrial Production Methods

This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.

Chemical Reactions Analysis

Types of Reactions

2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol.

    Substitution: The acetohydrazide group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols. Substitution reactions can result in various derivatives depending on the nucleophile employed.

Scientific Research Applications

2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetohydrazide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound has potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is being investigated for its potential therapeutic effects in various diseases.

    Industry: The compound can be used in the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of 2-{[(2Z)-3-oxo-2-[(thiophen-2-yl)methylidene]-2,3-dihydro-1-benzofuran-6-yl]oxy}acetohydrazide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.

Comparison with Similar Compounds

Structural Comparison with Analogous Compounds

Core Heterocyclic Systems

  • Benzofuran Derivatives: Methyl 2-[[(2Z)-2-[(4-tert-butylphenyl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (): Substitutes the acetohydrazide with a methyl ester and replaces the thiophene with a 4-tert-butylphenyl group. Benzyl 2-[[(2Z)-2-[(3-methylthiophen-2-yl)methylidene]-3-oxo-1-benzofuran-6-yl]oxy]acetate (): Features a benzyl ester instead of hydrazide and a 3-methylthiophene substituent. The methyl group on thiophene may sterically hinder interactions with biological targets .
  • Quinazolinone Derivatives: 2-((4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thio)acetohydrazide (): Replaces benzofuran with a quinazolinone core.
  • Thiophene Derivatives :

    • 2-(2-Hydrazinyl-2-oxoethyl)-N-(propan-2-yl)thiophene-3-carboxamide () : Utilizes a thiophene-carboxamide scaffold with a hydrazide side chain. The lack of a fused benzofuran system may limit planar conjugation but improve metabolic stability .

Functional Group Variations

Compound Core Structure Key Substituents Functional Group Molecular Weight (g/mol)
Target Compound Benzofuran Thiophen-2-ylmethylidene Acetohydrazide ~348.3 (calculated)
Benzofuran 4-tert-Butylphenylmethylidene Methyl ester 366.4
Quinazolinone Phenyl, thioether Acetohydrazide 312.3
Thiophene Isopropylcarbamoyl Hydrazide 255.3

Physicochemical and Electronic Properties

  • Solubility : The acetohydrazide group in the target compound enhances water solubility compared to ester derivatives () but may reduce lipid membrane permeability .
  • This contrasts with electron-withdrawing groups (e.g., 4-tert-butylphenyl in ), which may reduce reactivity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.